![molecular formula C22H25N3O4 B10986344 N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986344.png)
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes an indole core, a dimethoxyphenyl group, and an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core and the dimethoxyphenyl group. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the acylation of the indole core with 3,4-dimethoxyphenylacetic acid using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or indole nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by an indole moiety, which is known for its biological significance. The presence of the 3,4-dimethoxyphenyl group is noteworthy, as it may enhance the compound's interaction with biological targets. Its molecular formula is C20H25N3O4, and it has a molecular weight of 375.43 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- Human Colon Carcinoma (HCT-116) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation .
- Hepatocellular Carcinoma (HepG2) : Similar promising results were observed, suggesting a broad spectrum of activity against different types of cancer cells .
Analgesic Properties
The compound has been evaluated for its analgesic effects. In comparative studies, it demonstrated notable analgesic activity, reducing pain responses significantly when tested against standard analgesics like aspirin. This suggests that it may serve as a potential candidate for pain management therapies .
Anti-inflammatory Effects
In addition to its analgesic properties, this compound has shown anti-inflammatory effects in various models. Studies indicate that it can reduce edema and inflammation markers significantly compared to standard treatments like indomethacin, making it a prospective anti-inflammatory agent .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression Modulation: Influencing the expression of specific genes, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide
- N-(4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}acetyl)phenyl)acetamide
Uniqueness
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of an indole core, a dimethoxyphenyl group, and an acetamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, commonly referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure which includes an indole ring system and various functional groups that may contribute to its bioactivity.
- Molecular Formula : C22H25N3O4
- Molecular Weight : 395.5 g/mol
- CAS Number : 1144450-97-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The indole structure is known for its ability to modulate signaling pathways and influence cellular processes.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. The mechanism typically involves:
- Inhibition of Growth Factors : Compounds similar to this compound have been shown to inhibit growth factors that are crucial for tumor growth and metastasis .
- Targeting Enzymes : The compound may inhibit key enzymes such as histone deacetylases (HDAC) and thymidylate synthase, which are involved in cancer cell proliferation and survival .
Antimicrobial Activity
Indole derivatives have also demonstrated antimicrobial properties. Studies have shown that modifications in the indole structure can enhance activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases. Indole derivatives are known to inhibit pro-inflammatory cytokines, which play a role in various inflammatory conditions .
Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of similar indole derivatives on various cancer cell lines. Results indicated that the compound exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting potent anticancer activity. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest in cancer cells.
Study 2: Antimicrobial Properties
In vitro tests were conducted using this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as an antimicrobial agent.
Research Findings Summary
Activity Type | Mechanism | Findings |
---|---|---|
Anticancer | Inhibition of growth factors and enzymes | Low IC50 values in cancer cell lines |
Antimicrobial | Inhibition of bacterial growth | Effective against multiple bacterial strains |
Anti-inflammatory | Modulation of cytokine release | Reduced inflammation markers in animal models |
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-25-17-7-5-4-6-16(17)14-18(25)22(27)24-11-10-23-21(26)13-15-8-9-19(28-2)20(12-15)29-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
ZIHOTVGWQRRVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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